Picomolar Affinity Against MMP-13: An Azepane-2-carboxylic Acid Derivative vs. a Piperidine-Free Clinical Benchmark
A derivative where the azepane-2-carboxylic acid core is retained, 1-(4-methoxy-benzenesulfonyl)-azepane-2-carboxylic acid hydroxyamide, demonstrates an in vitro IC50 of 1.80 nM against human collagenase-3 (MMP-13) [1]. For context, the clinically-studied piperidine-free MMP-13 inhibitor CL-82198, which lacks a cyclic amino acid core, exhibits a significantly weaker IC50 of 10,000 nM against the same target [2]. The structural constraint provided by the azepane-2-carboxylic acid scaffold is a key determinant for achieving >5,000-fold improvement in inhibitory activity.
| Evidence Dimension | Inhibitory Potency (IC50) against MMP-13 (Collagenase 3) |
|---|---|
| Target Compound Data | IC50 = 1.80 nM (1-(4-Methoxy-benzenesulfonyl)-azepane-2-carboxylic acid hydroxyamide) |
| Comparator Or Baseline | IC50 = 10,000 nM (CL-82198, a non-cyclic amino acid MMP-13 inhibitor) |
| Quantified Difference | Target compound is >5,555-fold more potent |
| Conditions | In vitro enzyme inhibition assay; human recombinant MMP-13 |
Why This Matters
For projects targeting MMP-13, the azepane-2-carboxylic acid core provides a critical pharmacophoric element to achieve the necessary potency and differentiation over less constrained inhibitor scaffolds.
- [1] BindingDB. (n.d.). BDBM50082544: 1-(4-Methoxy-benzenesulfonyl)-azepane-2-carboxylic acid hydroxyamide (CHEMBL140788) - Affinity Data for Collagenase 3. View Source
- [2] Levin, J. I., et al. (1998). The identification of a new class of inhibitors of matrix metalloproteinases. 2. N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide (CL-82198). Bioorganic & Medicinal Chemistry Letters, 8(19), 2657-2662. View Source
